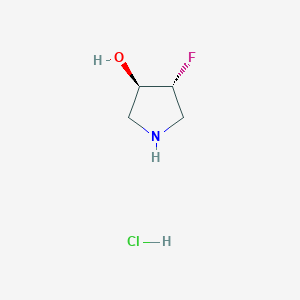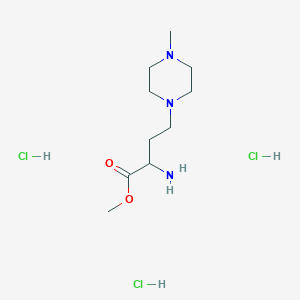![molecular formula C25H26N2O2S B2664283 1-(2,5-dimethylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689740-44-1](/img/no-structure.png)
1-(2,5-dimethylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2,5-dimethylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of thienopyrimidines . Thienopyrimidines are structural analogues of biogenic purines and can be considered as potential nucleic acid antimetabolites . They have been found to exhibit a wide variety of interesting biological activities .
Synthesis Analysis
Thienopyrimidine derivatives were synthesized from available starting materials according to convenient synthetic procedures using a one-pot solvent-free reaction . This method provided wide access to thienopyrimidine-derivative production . The synthesis involved a multi-step sequence consisting of key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation .Molecular Structure Analysis
The molecular structure of thienopyrimidines is characterized by a thieno[2,3-d]pyrimidine core . This core can be modified with various substituents, leading to a wide range of thienopyrimidine derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thienopyrimidines include a one-pot solvent-free reaction . This reaction was used to synthesize the thienopyrimidine derivatives from available starting materials . Other reactions involved in the synthesis include the Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Heterocyclic Compound Development
- Hassaneen et al. (2003) demonstrated the synthesis of polyfunctional fused heterocyclic compounds via reactions involving indene‐1,3‐diones, highlighting the versatility of thieno[2,3-d]pyrimidine derivatives in creating complex molecular structures with potential biological activities (Hassaneen et al., 2003).
Pharmacological Applications
- Research on thieno[2,3-d]pyrimidine derivatives has led to the discovery of compounds with significant pharmacological potential. For example, Miwa et al. (2011) discovered a potent, orally active, non-peptide antagonist of the human gonadotropin-releasing hormone receptor, highlighting the therapeutic potential of these compounds in treating reproductive diseases (Miwa et al., 2011).
Materials Science and Sensor Development
- Yan et al. (2017) explored the design, synthesis, and photophysical properties of pyrimidine-phthalimide derivatives, demonstrating their application as pH sensors. This research underscores the potential of thieno[2,3-d]pyrimidine derivatives in developing novel materials with specific sensing applications (Yan et al., 2017).
Zukünftige Richtungen
The future directions for research on “1-(2,5-dimethylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” and similar compounds could include further optimization of the structure and the creation of more selective and active anticancer agents . Additionally, further studies could explore the potential of these compounds as antimicrobial, antitubercular, antifungal, antiviral, anti-inflammatory, and antioxidant agents .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,5-dimethylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-aminothiophene-3-carboxylic acid with 2,5-dimethylbenzaldehyde followed by cyclization with ethyl acetoacetate and 2-phenylethylamine. The resulting intermediate is then subjected to a series of reactions to yield the final product.", "Starting Materials": [ "2-aminothiophene-3-carboxylic acid", "2,5-dimethylbenzaldehyde", "ethyl acetoacetate", "2-phenylethylamine", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "hexane" ], "Reaction": [ "Step 1: Condensation of 2-aminothiophene-3-carboxylic acid with 2,5-dimethylbenzaldehyde in the presence of acetic anhydride and sulfuric acid to yield 1-(2,5-dimethylbenzyl)-2-amino-3-carboxy-thiophene", "Step 2: Cyclization of the intermediate with ethyl acetoacetate and sodium ethoxide in ethanol to yield 1-(2,5-dimethylbenzyl)-5,6-dimethyl-3-carboxy-thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione", "Step 3: Reduction of the carboxylic acid group with sodium borohydride in ethanol to yield 1-(2,5-dimethylbenzyl)-5,6-dimethyl-3-hydroxy-thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione", "Step 4: Protection of the hydroxyl group with acetic anhydride and pyridine to yield 1-(2,5-dimethylbenzyl)-5,6-dimethyl-3-acetoxy-thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione", "Step 5: Cyclization of the intermediate with 2-phenylethylamine in the presence of sulfuric acid to yield 1-(2,5-dimethylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione", "Step 6: Purification of the final product by washing with sodium bicarbonate, sodium chloride, and water followed by extraction with ethyl acetate and recrystallization from hexane" ] } | |
CAS-Nummer |
689740-44-1 |
Produktname |
1-(2,5-dimethylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |
Molekularformel |
C25H26N2O2S |
Molekulargewicht |
418.56 |
IUPAC-Name |
1-[(2,5-dimethylphenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H26N2O2S/c1-16-10-11-17(2)21(14-16)15-27-24-22(18(3)19(4)30-24)23(28)26(25(27)29)13-12-20-8-6-5-7-9-20/h5-11,14H,12-13,15H2,1-4H3 |
InChI-Schlüssel |
AJXGSRGPEBTAQT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)CCC4=CC=CC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B2664200.png)
![2-(2-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2664202.png)

![N-(2-ethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2664204.png)

![N-(2,6-dimethylphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide](/img/structure/B2664207.png)



![(2E)-2-[4-(5-Chlorothiophen-2-yl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile](/img/structure/B2664215.png)
![2-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yloxy}acetohydrazide](/img/structure/B2664216.png)
![6-Chloro-N-[3-(1-methylimidazol-2-YL)phenyl]pyridine-3-sulfonamide](/img/structure/B2664219.png)
![1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2664221.png)
